(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride
Description
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQKDWDNZJAND-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1)C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Amino Acid Formation: The pyrazole derivative is then coupled with a suitable amino acid precursor under controlled conditions to form the desired amino acid.
Dihydrochloride Formation: The final step involves the conversion of the free amino acid into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into more saturated derivatives.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of amino acids and features a pyrazole ring, which is significant for its biological activity. The molecular formula is , and it has a molecular weight of approximately 191.1 g/mol. Its structure includes an amino group, a carboxylic acid group, and a pyrazole moiety, which contributes to its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazole derivatives, including (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid; dihydrochloride, as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For example, one study reported that pyrazole-based compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against E. coli and other pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models of inflammation. A specific derivative was shown to stabilize red blood cell membranes, indicating potential for therapeutic use in inflammatory diseases .
Neuroprotective Properties
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid; dihydrochloride has been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicated that certain pyrazole derivatives could reduce microglial activation and protect neuronal cells from glutamate-induced toxicity . This suggests potential applications in treating conditions such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various pyrazole derivatives, including (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid; dihydrochloride, and evaluated their antimicrobial activity. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with specific derivatives outperforming traditional antibiotics like ciprofloxacin in certain assays .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, researchers administered a pyrazole derivative to assess its impact on inflammatory markers. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels and improved outcomes in terms of tissue damage compared to controls. This highlights the compound's potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
- (2S)-2-Amino-3-(1H-pyrazol-5-yl)propanoic acid;dihydrochloride
Uniqueness
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Biological Activity
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid; dihydrochloride, commonly referred to as pyrazolyl amino acid, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid
- Molecular Formula : C6H10ClN3O2
- CAS Number : 2734-48-7
- Molecular Weight : 155.16 g/mol
- Physical Form : Solid
- Purity : ≥95%
Research indicates that (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid acts primarily as an agonist at specific glutamate receptors, particularly the NMDA receptor subtype. This interaction is crucial for modulating synaptic plasticity and has implications for cognitive processes such as learning and memory.
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, in vitro studies have shown that it can reduce neuronal apoptosis induced by oxidative stress, potentially through the activation of survival pathways involving Bcl-2 family proteins .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of pyrazolyl amino acids. In vitro tests have shown that (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli were reported to be as low as 0.01 mg/mL .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models, (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including halogen-metal exchange, directed ortho-metallation, and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce the pyrazole moiety. For example, analogous compounds like (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid are synthesized via these methods, with yields optimized by controlling temperature (e.g., −78°C for lithiation steps) and solvent polarity (e.g., THF or DMF) . Purification often employs column chromatography (ethyl acetate/hexane gradients) or recrystallization, with purity assessed via HPLC (>95%) .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
Methodological Answer: Chiral resolution techniques such as chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution ensure enantiomeric purity. X-ray crystallography is used to confirm absolute configuration, as seen in structurally similar amino acid derivatives (e.g., L-histidine analogs) . Circular dichroism (CD) spectroscopy may also validate optical activity in aqueous solutions .
Q. What spectroscopic and chromatographic methods are used for characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.0 ppm) and confirms backbone structure .
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ at m/z 158.17 for the free base) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 2–9) .
Advanced Research Questions
Q. How does the pyrazole ring’s electronic configuration influence reactivity in biochemical assays?
Methodological Answer: The pyrazole’s aromaticity and lone pair on N1 create a polarized π-system, enhancing hydrogen-bonding interactions with enzyme active sites (e.g., kinase inhibitors). Comparative studies with pyridine/pyrimidine analogs show reduced steric hindrance but similar binding affinities to targets like GABA receptors . Electrophilic substitution at C4 of the pyrazole (e.g., bromination) can modulate reactivity for SAR studies .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, ionic strength) or impurities. Mitigation strategies include:
- Standardized Assays : Use recombinant enzymes (e.g., human ALDH1A1) under controlled buffer systems (pH 7.4, 25 mM Tris-HCl) .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehydrochlorinated analogs) that may interfere with activity .
- Cross-Validation : Compare results with structurally related compounds (e.g., 2-amino-3-(pyridin-4-yl)propanoic acid) to isolate scaffold-specific effects .
Q. How can this compound be integrated into SAR studies for CNS-targeted therapeutics?
Methodological Answer: The compound’s amino acid backbone mimics endogenous neurotransmitters (e.g., glutamate), enabling SAR modifications:
- Substituent Engineering : Introduce methyl or fluoro groups at the pyrazole C3 position to enhance blood-brain barrier permeability .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve bioavailability, followed by in vivo hydrolysis .
- Receptor Mapping : Docking simulations (AutoDock Vina) predict interactions with NMDA or GABAₐ receptors, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
